molecular formula C17H18ClNO2 B169902 1-(4-Chlorophenyl)-3-(4-ethoxyanilino)-1-propanone CAS No. 175783-75-2

1-(4-Chlorophenyl)-3-(4-ethoxyanilino)-1-propanone

Cat. No.: B169902
CAS No.: 175783-75-2
M. Wt: 303.8 g/mol
InChI Key: VFDWVKOTFLFOIO-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-(4-ethoxyanilino)-1-propanone is an organic compound characterized by the presence of a chlorophenyl group and an ethoxyanilino group attached to a propanone backbone

Preparation Methods

The synthesis of 1-(4-Chlorophenyl)-3-(4-ethoxyanilino)-1-propanone typically involves the reaction of 4-chlorobenzaldehyde with 4-ethoxyaniline in the presence of a suitable catalyst. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve more efficient catalytic processes and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-(4-Chlorophenyl)-3-(4-ethoxyanilino)-1-propanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to control the reaction environment. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Chlorophenyl)-3-(4-ethoxyanilino)-1-propanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-(4-ethoxyanilino)-1-propanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(4-Chlorophenyl)-3-(4-ethoxyanilino)-1-propanone can be compared with other similar compounds, such as:

    1-(4-Chlorophenyl)-3-(4-methoxyanilino)-1-propanone: This compound has a methoxy group instead of an ethoxy group, which may result in different chemical and biological properties.

    1-(4-Chlorophenyl)-3-(4-aminophenyl)-1-propanone:

The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-(4-ethoxyanilino)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO2/c1-2-21-16-9-7-15(8-10-16)19-12-11-17(20)13-3-5-14(18)6-4-13/h3-10,19H,2,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFDWVKOTFLFOIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NCCC(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175783-75-2
Record name 1-(4-CHLOROPHENYL)-3-(4-ETHOXYANILINO)-1-PROPANONE
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